molecular formula C9H10N2 B3144750 2-methyl-1H-indol-7-amine CAS No. 55899-45-1

2-methyl-1H-indol-7-amine

Cat. No.: B3144750
CAS No.: 55899-45-1
M. Wt: 146.19 g/mol
InChI Key: XQWCBTYHXJMGAU-UHFFFAOYSA-N
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Description

2-methyl-1H-indol-7-amine is a chemical compound of interest in medicinal chemistry and drug discovery research, featuring an indole core structure substituted with a methyl group at the 2-position and an amine group at the 7-position. The indole scaffold is recognized as a privileged structure in medicinal chemistry due to its widespread presence in biologically active molecules and its ability to interact with diverse biological targets . This makes this compound a valuable building block for the synthesis of novel compounds aimed at exploring new therapeutic avenues. Research into indole derivatives has demonstrated their potential in targeting a wide array of diseases, including cancer, neurological disorders, and inflammatory conditions . Specific indole-based compounds have been designed and synthesized as potent inhibitors of key oncogenic kinases, such as EGFR and VEGFR-2, showing promising antiproliferative activity . Furthermore, other indole-2-one analogs have exhibited significant anti-inflammatory effects by inhibiting the release of pro-inflammatory cytokines like TNF-α and IL-6, suggesting potential applications in conditions such as sepsis . The presence of the amine functional group on the indole ring of this compound provides a key site for further chemical modification, allowing researchers to create libraries of derivatives for structure-activity relationship (SAR) studies. This compound is presented as a high-purity solid for research purposes. It is intended for use in laboratory settings only and is not for diagnostic, therapeutic, or personal use. Researchers should consult the safety data sheet (SDS) prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-1H-indol-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2/c1-6-5-7-3-2-4-8(10)9(7)11-6/h2-5,11H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQWCBTYHXJMGAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1)C(=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401312389
Record name 2-Methyl-1H-indol-7-amine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55899-45-1
Record name 2-Methyl-1H-indol-7-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55899-45-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methyl-1H-indol-7-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401312389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2 Methyl 1h Indol 7 Amine and Functionalized Congeners

Transition Metal-Catalyzed Synthesis of 2-Methyl-1H-indol-7-amine Scaffolds

C-H Activation Strategies for Indole (B1671886) Functionalization

The direct functionalization of carbon-hydrogen (C-H) bonds in indoles represents a powerful and atom-economical strategy for synthesizing complex derivatives. chim.it The indole nucleus possesses six C-H bonds with varying reactivity, broadly classified into the more reactive pyrrole (B145914) ring (C2 and C3) and the less reactive benzene (B151609) ring (C4 to C7). chim.it Due to the inherent electronic properties of the pyrrole moiety, C-H functionalization typically occurs at the C3 position through electrophilic substitution, or at the C2 position if C3 is already substituted. chim.it

Achieving regioselectivity, especially at the less reactive C4-C7 positions, is a significant challenge. chim.itnih.gov To overcome this, researchers have developed various strategies, including the use of directing groups (DGs). nih.gov These groups are temporarily installed on the indole nitrogen or at another position to steer the catalyst to a specific C-H bond. For instance, an N-P(O)tBu2 group can direct palladium and copper catalysts to achieve C7 and C6 arylation, respectively. nih.gov Similarly, installing a pivaloyl group at the C3 position can facilitate arylation at the C4 and C5 positions. nih.gov

Transition metal catalysis is central to these C-H activation strategies. nih.gov

Palladium (Pd) catalysts are widely used for various C-H functionalizations, including olefination and arylation at different positions of the indole ring. nih.govbeilstein-journals.org

Rhodium (Rh) catalysts, such as [RhCp*Cl2]2, have proven effective for regioselective C-H functionalization and annulation reactions, allowing for the construction of complex polycyclic indole derivatives. nih.gov

Ruthenium (Ru) catalysts have also been employed for site-selective C-H arylations and alkylations on the indole scaffold. mdpi.com

Copper (Cu) catalysts are often used in conjunction with other metals or for specific transformations like C6 arylation. nih.gov

These methods provide efficient pathways to a diverse range of functionalized indoles, which are valuable in the development of new pharmaceuticals and functional materials. nih.gov

Cobalt-Catalyzed Reductive Alkylation of 2-Methyl-1H-indole

A novel and direct C-H alkylation of indoles using carboxylic acids has been developed, employing a non-precious metal catalyst. rsc.orgcsic.es This method utilizes a catalytic system comprising Co(acac)3 and the ligand 1,1,1-tris(diphenylphosphinomethyl)-ethane (Triphos), with Al(OTf)3 as a co-catalyst, to perform the reductive alkylation of 2-methyl-1H-indole with a variety of carboxylic acids. rsc.orgcsic.esresearchgate.net The reaction proceeds using molecular hydrogen as the reductant. rsc.org

The process is significant as it enables the direct functionalization of indoles with readily available and stable carboxylic acids. rsc.orgresearchgate.net Control experiments suggest that the reaction mechanism involves the in-situ formation of an aldehyde from the hydrogenation of the carboxylic acid, which then participates in the alkylation of the indole. rsc.orgcsic.es This protocol has been successfully applied to the C3 alkylation of several substituted indole derivatives using acetic acid, phenylacetic acid, or diphenylacetic acid. rsc.orgresearchgate.net

The reaction conditions were optimized by screening various parameters. The combination of Co(acac)3, Triphos ligand, and Al(OTf)3 as an additive in THF solvent under 30 bar of H2 at 160°C proved to be effective. csic.esresearchgate.net

Table 1: Cobalt-Catalyzed Reductive C-H Alkylation of 2-Methyl-1H-indole with Acetic Acid. csic.esresearchgate.net
CatalystLigandAdditiveH₂ Pressure (bar)Temperature (°C)Yield of 3-ethyl-2-methyl-1H-indole (%)
Co(acac)₃ (4 mol%)Triphos (8 mol%)Al(OTf)₃ (12 mol%)3016070
Co(acac)₃ (4 mol%)Triphos (8 mol%)HNTf₂ (4 mol%)3016042
Co(BF₄)₂·6H₂O (4 mol%)Triphos (8 mol%)Al(OTf)₃ (12 mol%)3016052
Co(acac)₃ (4 mol%)Triphos (8 mol%)None30160<1

Microwave-Assisted Synthetic Routes for 2-Methylindole (B41428) Derivatives

Microwave-assisted synthesis has emerged as a powerful green chemistry tool, often leading to shorter reaction times, higher yields, and cleaner reactions compared to conventional heating methods. tandfonline.comopenmedicinalchemistryjournal.com Several methodologies have been developed for the synthesis of 2-methylindole derivatives using microwave irradiation.

One efficient procedure involves the palladium-catalyzed intramolecular oxidative coupling of N-aryl enamines to produce functionalized 2-methyl-1H-indole-3-carboxylate derivatives. mdpi.com In this method, exposing a neat mixture of the reactants to microwave irradiation leads to the desired products in excellent yields and with high regioselectivity. mdpi.comresearchgate.net

Another application of microwave-assisted synthesis is the rapid and efficient production of bis(2-methylindolyl)methane derivatives. researchgate.net This reaction involves the condensation of 2-methylindole with various aldehydes in the presence of a catalytic amount of cerium(III) chloride heptahydrate (CeCl3·7H2O) in acetonitrile (B52724) under microwave irradiation. researchgate.net This method is noted for its good to excellent yields and operational simplicity. researchgate.net

Table 2: Examples of Microwave-Assisted Synthesis of 2-Methylindole Derivatives
Product TypeReactantsCatalyst/ConditionsTimeYield (%)Reference
Methyl 2-methyl-1H-indole-3-carboxylatesSubstituted anilines and ethyl acetoacetatePd-catalyst, Microwave (neat)VariesExcellent mdpi.com
3,3'-bis(2-methylindolyl)phenylmethane2-methylindole, BenzaldehydeCeCl₃·7H₂O, CH₃CN, Microwave (200W)6 min92 researchgate.net
Bis(indolyl)methanesIndole, AldehydesOrganocatalyst, Microwave (100W)5-30 minHigh tandfonline.com

Multicomponent Reactions (MCRs) for this compound Derivatives

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates portions of all starting materials, are highly valued for their efficiency and atom economy. mdpi.com They are particularly powerful for generating libraries of structurally diverse molecules for drug discovery. organic-chemistry.org

Ugi Four-Component Reaction (U-4CR) Applied to Indole Amine Synthesis

The Ugi four-component reaction (U-4CR) is one of the most prominent MCRs, typically involving the condensation of an aldehyde, an amine, a carboxylic acid, and an isocyanide to form an α-aminoacyl amide derivative. organic-chemistry.orgresearchgate.net This reaction is a cornerstone for the synthesis of peptide mimetics and various heterocyclic scaffolds. mdpi.comorganic-chemistry.org

The versatility of the Ugi reaction allows for the incorporation of indole moieties by using an indole-containing compound as one of the four components. For example, indole-2-carboxaldehyde, tryptamine (B22526) (an indole-containing amine), or indole-2-carboxylic acid can serve as the aldehyde, amine, or acid component, respectively. rsc.org This strategy enables the straightforward synthesis of complex molecules bearing an indole core.

A notable application involves a two-step sequence where an Ugi reaction is followed by a base-mediated intramolecular cyclization. For instance, the Ugi reaction between indole-2-carboxaldehyde, an amine, an isocyanide, and 2-bromoacetic acid produces an Ugi adduct which can then be cyclized to form 1,2-dihydropyrazino[1,2-a]indol-3(4H)-ones. rsc.org This demonstrates how the Ugi reaction can be a key step in tandem sequences to build diverse indole-fused heterocyclic systems. researchgate.netrsc.org

Other Domino and Cascade Reactions for Indole Construction

Domino or cascade reactions are chemical processes involving at least two consecutive transformations that occur in the same reaction vessel, rapidly increasing the molecular complexity of a scaffold. rsc.orgmdpi.com These reactions are highly efficient as they minimize the need for purification of intermediates and reduce waste. researchgate.net

Various domino strategies have been developed for the synthesis of complex indole-containing polycycles. rsc.org These can involve key steps such as:

Cycloaddition Reactions : 1,3-dipolar cycloadditions are particularly useful in cascade designs for building five-membered heterocycles and can be applied to construct intricate indole polycycles with high regio- and stereocontrol. rsc.org

Annulation Reactions : Benzannulation strategies, which involve constructing the benzene ring onto a pre-existing pyrrole core, are a powerful method for creating the indole framework. researchgate.net These can be catalyzed by metals like Rh, Pd, Ru, and Cu, or proceed under metal-free conditions. researchgate.net

Condensation/Cyclization Sequences : An efficient synthesis of acenaphtho[1,2-b]indole (B282151) derivatives has been developed via a domino reaction of enaminones with acenaphthoquinone, catalyzed by L-proline. mdpi.com The proposed mechanism involves a series of steps including an aza-ene addition, tautomerization, and intramolecular cyclization. mdpi.com

These cascade approaches provide powerful and efficient routes to structurally complex and biologically intriguing indole frameworks from simpler precursors. rsc.orgresearchgate.net

Regioselective Functionalization of the Indole Core

The ability to selectively functionalize a specific position on the indole ring is crucial for synthesizing target molecules with desired properties. nih.gov The challenge lies in the similar reactivity of several C-H bonds within the molecule. nih.gov As a result, significant research has focused on developing methods for the regioselective functionalization of each position of the indole core. researchgate.net

C2 and C3 Positions : These positions on the pyrrole ring are the most reactive. chim.it C3 functionalization often proceeds via electrophilic substitution. nih.gov C2 functionalization can be achieved when C3 is blocked or by using specific directing groups on the indole nitrogen, such as a pyridyl or N-(2-pyridyl)sulfonyl group, which directs a palladium catalyst to the C2 position. beilstein-journals.org

C4 Position : Functionalization at the C4 position is particularly difficult due to the lower nucleophilicity of the benzene ring compared to the pyrrole ring. nih.gov Successful strategies often rely on directing groups. For example, a pivaloyl group at C3 can direct arylation to the C4 position. nih.gov Rhodium-catalyzed methods have also been developed for the direct C-H functionalization at the C4 position of unprotected indoles. acs.org

C5 and C6 Positions : The C5 position can be targeted for arylation using a C3-pivaloyl directing group. nih.gov C6 arylation has been achieved using a combination of an N-P(O)tBu2 directing group and a copper catalyst. nih.gov

C7 Position : The C7 position can be functionalized using directing groups on the indole nitrogen. The N-P(O)tBu2 group with a palladium catalyst is effective for C7 arylation. nih.gov This strategy has been extended to other transformations at the C7 position, including olefination, acylation, and silylation. nih.gov Additionally, a metal-free approach using a pivaloyl group at the N1 position can direct borylation to the C7 position. nih.gov

These innovative strategies, particularly those employing directing groups and transition-metal catalysis, provide powerful tools for the precise and divergent synthesis of valuable substituted indoles. nih.govrsc.org

Advanced Spectroscopic and Structural Characterization of 2 Methyl 1h Indol 7 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by mapping the chemical environments of their nuclei, primarily ¹H (proton) and ¹³C (carbon-13).

The ¹H NMR spectrum of 2-methyl-1H-indol-7-amine is predicted to show distinct signals corresponding to each unique proton in the molecule. The electron-donating effects of the amino (-NH₂) group at the C7 position and the methyl (-CH₃) group at the C2 position significantly influence the chemical shifts of the aromatic protons.

Indole (B1671886) N-H Proton (H1): A broad singlet is expected in the downfield region, typically above δ 8.0 ppm, due to the deshielding effect of the aromatic system and its acidic nature.

Aromatic Protons (H4, H5, H6): The protons on the benzene (B151609) ring portion are expected between δ 6.5 and 7.2 ppm. H5 is predicted to appear as a triplet, being coupled to both H4 and H6. H4 and H6 would likely appear as doublets. The -NH₂ group at C7 will cause an upfield shift for adjacent protons compared to unsubstituted indole.

Pyrrole (B145914) Proton (H3): A singlet is anticipated around δ 6.2 ppm. The presence of the adjacent methyl group at C2 prevents coupling with other protons.

Amine Protons (-NH₂): A broad singlet is expected for the two amine protons. Its chemical shift is highly variable and dependent on solvent, concentration, and temperature.

Methyl Protons (-CH₃): A sharp singlet corresponding to the three methyl protons is predicted around δ 2.4 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Predicted Chemical Shift (δ, ppm) Predicted Multiplicity
N-H (Indole) > 8.0 Broad Singlet
H4 ~6.6 Doublet
H5 ~6.9 Triplet
H6 ~6.5 Doublet
H3 ~6.2 Singlet
C2-CH₃ ~2.4 Singlet

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Nine distinct signals are expected for the nine carbon atoms of this compound.

C2: The carbon bearing the methyl group is expected to be significantly downfield, likely in the δ 135-140 ppm range.

C7: The carbon attached to the amino group is also shifted downfield due to the electronegativity of nitrogen, predicted to be in the δ 140-145 ppm region.

C3: This carbon is expected to appear around δ 100 ppm, a characteristic region for the C3 of 2-substituted indoles.

Aromatic Carbons (C4, C5, C6): These carbons would resonate in the typical aromatic region of δ 110-130 ppm.

Bridgehead Carbons (C3a, C7a): These quaternary carbons are expected within the aromatic region, typically around δ 120-130 ppm.

Methyl Carbon (-CH₃): The methyl carbon signal is predicted to appear in the upfield region, around δ 12-15 ppm.

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound

Carbon Predicted Chemical Shift (δ, ppm)
C2 135 - 140
C3 98 - 102
C3a 127 - 130
C4 115 - 120
C5 120 - 125
C6 110 - 115
C7 140 - 145
C7a 125 - 128

2D NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the molecule's connectivity.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Key expected correlations include those between the adjacent aromatic protons: H4 with H5, and H5 with H6. This would confirm their positions on the benzene ring.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate protons with their directly attached carbons. For instance, it would show a cross-peak between the methyl proton signal (~δ 2.4) and the methyl carbon signal (~δ 13), confirming their direct bond.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for identifying longer-range (2-3 bond) couplings between protons and carbons, which helps piece together the molecular structure. Key expected HMBC correlations for confirming the structure of this compound would include:

Correlations from the methyl protons (-CH₃) to carbons C2 and C3.

Correlations from the H3 proton to carbons C2, C3a, and C7a.

Correlations from the aromatic proton H6 to carbons C7a, C7, and C5.

Nitrogen NMR can provide direct information about the electronic environment of the nitrogen atoms. The compound contains two distinct nitrogen atoms: the indole nitrogen (N1) and the primary amine nitrogen (N7).

¹⁴N NMR: As ¹⁴N is a quadrupolar nucleus, its signals are typically broad, which can make interpretation difficult.

¹⁵N NMR: ¹⁵N NMR, while less sensitive due to low natural abundance, provides much sharper signals. Two distinct resonances would be expected for this compound. The pyrrolic N1 would have a chemical shift characteristic of indoles, while the exocyclic amino N7 would appear in a different region, characteristic of primary aromatic amines. These chemical shifts can be influenced by solvent and hydrogen bonding, providing insight into the molecule's intermolecular interactions. For indazole, a related N-heterocycle, the chemical shifts of 1H and 2H tautomers can differ significantly in ¹⁵N NMR, a principle that applies to distinguishing different nitrogen environments. researchgate.net

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The IR spectrum of this compound would be expected to display several key absorption bands. The IR spectrum of a standard indole shows a characteristic N-H stretching vibration at 3406 cm⁻¹. nist.gov

N-H Stretching: Two types of N-H bonds are present. The indole N-H group is expected to show a single, relatively sharp absorption band around 3400-3450 cm⁻¹. The primary amine (-NH₂) group should exhibit two distinct bands in the 3300-3500 cm⁻¹ region, corresponding to asymmetric and symmetric stretching vibrations.

C-H Stretching: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the aliphatic C-H stretching from the methyl group should appear just below 3000 cm⁻¹.

C=C Stretching: Aromatic C=C double bond stretching vibrations within the indole ring would produce several peaks in the 1450-1620 cm⁻¹ region.

N-H Bending: The primary amine group also has a characteristic bending vibration (scissoring) that typically appears in the 1590-1650 cm⁻¹ range.

Table 3: Predicted IR Absorption Frequencies for this compound

Functional Group Vibration Type Predicted Frequency (cm⁻¹)
Indole N-H Stretch 3400 - 3450
Amine N-H Asymmetric & Symmetric Stretch 3300 - 3500 (two bands)
Aromatic C-H Stretch 3000 - 3100
Aliphatic C-H (Methyl) Stretch 2850 - 2960
Aromatic C=C Stretch 1450 - 1620

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and structural features of a molecule through its ionization and fragmentation patterns. The molecular formula of this compound is C₉H₁₀N₂, giving it a molecular weight of approximately 146.19 g/mol .

Molecular Ion Peak (M⁺): In an electron ionization (EI) mass spectrum, the molecular ion peak would be observed at a mass-to-charge ratio (m/z) of 146. The presence of two nitrogen atoms adheres to the nitrogen rule, predicting an even nominal molecular weight.

Fragmentation Pattern: The fragmentation of the molecular ion provides structural clues. For methylindoles, a common fragmentation is the loss of a hydrogen atom to form a very stable quinolinium-type cation, resulting in a strong [M-1]⁺ peak at m/z 145. The loss of a methyl radical ([M-15]⁺) is also possible, though likely less favorable than the loss of H. Further fragmentation of the indole ring system can lead to smaller charged fragments. For amines, α-cleavage is a characteristic fragmentation pathway, though in this case, direct α-cleavage of a C-C bond is not possible for the aromatic amine.

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

m/z Predicted Fragment Description
146 [C₉H₁₀N₂]⁺ Molecular Ion (M⁺)
145 [C₉H₉N₂]⁺ Loss of a hydrogen atom ([M-H]⁺)
131 [C₈H₇N₂]⁺ Loss of a methyl group ([M-CH₃]⁺)

Electron Ionization Mass Spectrometry (EIMS)

Electron Ionization Mass Spectrometry (EIMS) is a hard ionization technique that provides detailed structural information through characteristic fragmentation patterns. When subjected to a high-energy electron beam (typically 70 eV), this compound undergoes ionization and subsequent fragmentation.

The resulting mass spectrum is expected to show a distinct molecular ion (M⁺•) peak corresponding to its molecular weight. The primary fragmentation pathways for indole derivatives often involve the cleavage of bonds adjacent to the ring system. For tryptamine (B22526) analogues, a common fragmentation is the cleavage of the Cα-Cβ bond, leading to a stable indolic fragment. acs.org For this compound, key fragmentation would likely involve the loss of a hydrogen radical (H•) or a methyl radical (•CH₃), and cleavages related to the exocyclic amine group. The fragmentation pattern provides a unique fingerprint for the molecule's identification.

Table 1: Predicted EIMS Fragmentation Data for this compound

m/z (mass/charge)Proposed Fragment IonDescription
146[C₉H₁₀N₂]⁺•Molecular Ion (M⁺•)
145[M - H]⁺Loss of a hydrogen radical
131[M - CH₃]⁺Loss of a methyl radical from the 2-position
130[M - NH₂]⁺Loss of the amino group
117[C₈H₇N]⁺Fragment resulting from cleavage of the amine and methyl groups

Note: This data is predictive and based on the typical fragmentation of related indole compounds.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is crucial for unambiguously determining the elemental composition of a compound by measuring its mass with very high accuracy (typically to four or five decimal places). This technique definitively confirms the molecular formula of this compound (C₉H₁₀N₂). HRMS is often coupled with soft ionization methods like ESI to minimize fragmentation and clearly observe the protonated molecular ion. scispace.commdpi.com The high mass accuracy allows for the differentiation between compounds with the same nominal mass but different elemental formulas. For instance, the expected [M+H]⁺ and [M+Na]⁺ adducts can be measured and compared to their calculated theoretical values, providing strong evidence for the compound's identity.

Table 2: Predicted HRMS Data for this compound Adducts

Ion FormulaAdductCalculated Mass (m/z)
[C₉H₁₁N₂]⁺[M+H]⁺147.09170
[C₉H₁₀N₂Na]⁺[M+Na]⁺169.07364
[C₁₈H₂₁N₄]⁺[2M+H]⁺293.17605

Note: Calculated masses are based on the monoisotopic masses of the most abundant isotopes.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar and thermally labile molecules. In ESI-MS, the analyte is ionized directly from solution, typically forming protonated molecules [M+H]⁺ in positive ion mode. dovepress.com For this compound, which contains a basic amino group, ESI-MS in positive mode is expected to produce a strong and stable protonated molecular ion at m/z 147. Due to the gentle nature of the ionization process, fragmentation is minimal, making it an excellent method for molecular weight determination. It is frequently coupled with liquid chromatography (LC) to analyze the compound in complex mixtures. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, providing information about its electronic transitions. The indole ring system is a strong chromophore, and its UV-Vis spectrum is characterized by distinct absorption bands corresponding to π→π* transitions. smolecule.com

The spectrum of this compound is expected to display absorption maxima typical of a substituted indole. The presence of the electron-donating amino (-NH₂) and methyl (-CH₃) groups on the indole ring influences the electronic structure and thus modifies the wavelength and intensity of these absorption bands compared to the parent indole. Specifically, these substituents are likely to cause a bathochromic (red) shift in the absorption maxima. Weaker n→π* transitions associated with the non-bonding electrons of the nitrogen atoms may also be observed. smolecule.com

Table 3: Predicted UV-Vis Absorption Maxima for this compound in Methanol

Predicted λₘₐₓ (nm)Transition TypeDescription
~230n→πTransition involving non-bonding electrons of the amine nitrogen.
~280-295π→πCharacteristic absorption of the indole chromophoric system.

Note: These values are estimations based on data from structurally similar indole derivatives. smolecule.com

Single-Crystal X-ray Diffraction (XRD) for Absolute Stereochemistry and Crystal Packing

Single-Crystal X-ray Diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique provides precise data on bond lengths, bond angles, and the conformation of the this compound molecule. Furthermore, it reveals how individual molecules pack together in the crystal lattice, which is governed by various intermolecular forces. mdpi.comscirp.org For chiral molecules, XRD on a suitable crystal can determine the absolute stereochemistry. researchgate.net While this compound itself is achiral, XRD analysis provides an unambiguous structural confirmation and a detailed view of its supramolecular assembly. researchgate.net

Analysis of Intermolecular Non-Covalent Interactions (e.g., Hydrogen Bonding, π-π Stacking)

In addition to hydrogen bonding, π-π stacking interactions between the aromatic rings of adjacent indole molecules are expected. researchgate.net These can occur in parallel-displaced or T-shaped arrangements. C-H···π interactions, where a C-H bond from a methyl group or the aromatic ring interacts with the π-face of a neighboring indole ring, are also common and contribute to the stability of the crystal structure. eurjchem.comiucr.org

Table 4: Potential Non-Covalent Interactions in the Crystal Structure of this compound

Interaction TypeDonorAcceptorSignificance
Hydrogen BondIndole N-H, Amine N-HAmine N, Indole π-systemPrimary structure-directing force
π-π StackingIndole RingIndole RingStabilizes packing through aromatic interactions
C-H···π InteractionAromatic C-H, Methyl C-HIndole RingContributes to the three-dimensional network

Hirshfeld Surface Analysis and Fingerprint Plots

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. scirp.orgnih.gov The Hirshfeld surface is mapped with properties like dₙₒᵣₘ, which highlights regions of close intermolecular contact. Red spots on the dₙₒᵣₘ surface indicate close contacts, such as hydrogen bonds, while blue regions represent weaker or more distant interactions. nih.gov

The analysis is complemented by 2D fingerprint plots, which summarize the distribution of intermolecular contacts. Each point on the plot corresponds to a pair of distances (dₑ and dᵢ) from the surface to the nearest atoms external and internal to the surface, respectively. The plot for this compound is expected to show distinct features:

H···H contacts: Typically appear as a large, diffuse region, representing the largest percentage of interactions due to the abundance of hydrogen atoms on the molecular surface. eurjchem.com

N···H/H···N contacts: These appear as sharp, distinct "spikes" on the plot, characteristic of strong hydrogen bonds. eurjchem.com

C···H/H···C contacts: These are represented by "wing-like" features on the plot and correspond to C-H···π interactions. eurjchem.com

By decomposing the fingerprint plot, the percentage contribution of each type of interaction to the total crystal packing can be quantified, providing a detailed understanding of the supramolecular architecture. nih.gov

Reactivity and Mechanistic Investigations of 2 Methyl 1h Indol 7 Amine Transformations

Reaction Pathways of the Indole (B1671886) Nitrogen and Amine Group

The indole nitrogen (N-1) and the exocyclic 7-amino group possess lone pairs of electrons, rendering them both basic and nucleophilic. However, they exhibit distinct reactivity profiles based on their chemical environment.

The N-1 proton is weakly acidic, with a pKa of about 16-17, and can be removed by a strong base to form a nucleophilic indolide anion. wikipedia.orgresearchgate.net This anion can then undergo reactions such as alkylation or acylation. In contrast, the 7-amino group behaves as a typical primary aromatic amine. It is more basic than the indole nitrogen and readily participates in reactions with electrophiles. evitachem.comsmolecule.com

Common transformations involving these two nitrogen centers include:

N-Acylation/N-Alkylation: The 7-amino group is generally more nucleophilic and will typically react preferentially with acylating or alkylating agents under neutral or mildly acidic conditions. Selective acylation of the 7-amino group can be achieved, yielding amide derivatives. To achieve alkylation or acylation at the indole N-1 position, prior deprotonation with a strong base is often necessary. wikipedia.org

Reaction with Carbonyls: The 7-amino group can undergo condensation reactions with aldehydes and ketones to form imines (Schiff bases), which are important intermediates in organic synthesis. smolecule.com

Diazotization: The 7-amino group can be converted to a diazonium salt using nitrous acid. This intermediate, while potentially unstable, could be used to introduce a variety of other functional groups (e.g., -OH, -CN, halogens) via Sandmeyer-type reactions.

Functional GroupTypical ReactionReagents/ConditionsExpected Product
Indole Nitrogen (N-1) N-Alkylation1. Strong Base (e.g., NaH) 2. Alkyl Halide (R-X)1-Alkyl-2-methyl-1H-indol-7-amine
7-Amino Group N-AcylationAcyl Chloride (RCOCl), PyridineN-(2-methyl-1H-indol-7-yl)amide
7-Amino Group Reductive AminationAldehyde/Ketone, Reducing Agent (e.g., NaBH3CN)N-Alkyl-2-methyl-1H-indol-7-amine
7-Amino Group DiazotizationNaNO₂, aq. HCl, 0-5 °C2-methyl-1H-indol-7-diazonium salt

Behavior of the 2-Methyl Substituent in Synthetic Transformations

The methyl group at the C-2 position is generally considered unreactive under standard synthetic conditions. Its primary influence is electronic and steric.

Electronic Effect: As an alkyl group, it is weakly electron-donating through an inductive effect, slightly increasing the electron density of the indole ring.

Steric Hindrance: The 2-methyl group blocks electrophilic attack or other transformations at the C-2 position. In unsubstituted indoles, C-2 is a potential site for lithiation or electrophilic attack if C-3 is blocked. wikipedia.orgbhu.ac.in In this molecule, such reactivity at C-2 is prevented.

Reaction Blocking: The most reactive position for electrophilic aromatic substitution on the indole ring is C-3. wikipedia.org The 2-methyl group does not significantly hinder attack at the adjacent C-3 position.

Protonation Effects: In strongly acidic media, indoles protonate preferentially at the C-3 position to form an indolium cation. bhu.ac.in This deactivates the pyrrole (B145914) ring towards electrophilic attack. The presence of the 2-methyl group does not alter this fundamental behavior. Nitration of 2-methylindole (B41428) under strongly acidic conditions, for example, leads to substitution on the benzene (B151609) ring (at C-5) because the pyrrole ring is deactivated by protonation. bhu.ac.in

While the C-H bonds of the methyl group are typically robust, they can be subject to radical halogenation or oxidation under harsh, high-energy conditions, though such transformations are not common in fine chemical synthesis.

Role of the 7-Amino Group in Directing Reactions

The 7-amino group is a powerful activating group for electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions relative to itself. libretexts.org

In the 2-methyl-1H-indol-7-amine framework, the positions relative to the 7-amino group are:

ortho : C-6 and N-8 (the indole nitrogen position, not a carbon).

para : C-4.

The indole nucleus itself is highly nucleophilic, with the preferred site of electrophilic attack being C-3. wikipedia.orgbhu.ac.in Therefore, a competition exists between substitution directed by the indole system (at C-3) and substitution directed by the 7-amino group (at C-4 and C-6).

The outcome of an electrophilic substitution reaction depends on the specific electrophile and the reaction conditions.

Attack at C-3: This position is highly activated by the entire heterocyclic system. Many electrophilic reactions, such as Vilsmeier-Haack formylation or Mannich reactions, are highly selective for the C-3 position of indoles. wikipedia.org

Attack at C-4 and C-6: The 7-amino group strongly activates these positions on the benzene ring. For reactions that are sensitive to the activation provided by an amino group, such as certain halogenations or nitrations under milder conditions, substitution at C-4 and C-6 is expected. smolecule.com

PositionInherent Reactivity DriverActivating/Deactivating EffectLikelihood of Electrophilic Attack
C-3 Indole π-systemStrongly ActivatedVery High
C-4 7-Amino Group (para-directing)Strongly ActivatedHigh
C-6 7-Amino Group (ortho-directing)Strongly ActivatedHigh
C-5 Indole π-systemModerately ActivatedLow (compared to C-3, C-4, C-6)
C-2 Indole π-systemBlocked by Methyl GroupVery Low / Not Possible

Thermodynamic and Kinetic Studies of this compound Reactions

Specific thermodynamic and kinetic data for reactions involving this compound are not widely available in the surveyed literature. However, the principles of thermodynamic versus kinetic control can be applied to predict reaction outcomes. wikipedia.orglibretexts.org

A kinetic product is the one that is formed fastest because its reaction pathway has the lowest activation energy (Ea). A thermodynamic product is the most stable product, having the lowest Gibbs free energy (G). wikipedia.org

Consider a hypothetical electrophilic substitution reaction, such as sulfonation, which is often reversible.

Kinetic Control: At low temperatures and short reaction times, the reaction would likely favor the formation of the kinetic product. Given the high intrinsic nucleophilicity of the C-3 position in indoles, substitution at C-3 is often the fastest pathway. wikipedia.orgbhu.ac.in Thus, 2-methyl-7-amino-1H-indole-3-sulfonic acid would be the expected kinetic product.

Thermodynamic Control: At higher temperatures and longer reaction times, the reaction becomes reversible, allowing an equilibrium to be established. Under these conditions, the most stable product will predominate. The stability of the final product depends on factors like steric hindrance and the preservation of aromaticity. Substitution on the benzene ring (e.g., at C-4 or C-6) might lead to a thermodynamically more stable product, as it avoids placing a bulky substituent on the five-membered ring adjacent to the 2-methyl group.

Control TypeFavored ConditionsLikely Product in Reversible Electrophilic SubstitutionRationale
Kinetic Low Temperature, Short Reaction TimeC-3 Substituted ProductThe C-3 position has the lowest activation energy for attack due to the indole electronics. wikipedia.orglibretexts.org
Thermodynamic High Temperature, Long Reaction TimeC-4 or C-6 Substituted ProductThe resulting product may be sterically less hindered and more stable, allowing it to dominate at equilibrium. wikipedia.org

These predictions are based on general principles, and actual product distributions would need to be determined empirically through detailed mechanistic and experimental studies.

Computational Studies on 2 Methyl 1h Indol 7 Amine and Its Derivatives

Molecular Modeling and Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used to understand the interactions between a ligand, such as a derivative of 2-methyl-1H-indol-7-amine, and a biological target, typically a protein.

Research on various indole (B1671886) derivatives has demonstrated the utility of molecular docking in elucidating binding modes and affinities. smolecule.com For instance, in the study of N-[(2-methyl-1H-indol-3-yl)(phenyl)methyl]-1,3-thiazol-2-amine, molecular docking was employed to predict its binding interactions with disease-related proteins. smolecule.com Similarly, docking studies on (2-Methyl-1-Phenylsulfonyl-1h-Indol-3-yl)Phenylmethyl Acetate (MPIPA) with the nicotinic acetylcholine (B1216132) receptor helped to understand its potential as an inhibitor. jocpr.com

In a study focused on developing aromatase inhibitors for breast cancer therapy, 2-methylindole (B41428) derivatives were designed and evaluated using molecular docking. ijcrt.org One particular derivative, ligand 41, exhibited a high binding affinity of -7.5 kcal/mol, forming hydrogen bonds with key residues (ARG A:159, ARG A:205, and LEU A:202) of the aromatase enzyme. ijcrt.org This was superior to the reference compound, which had a lower score and fewer interactions. ijcrt.org Such studies highlight how modifications at various positions on the 2-methylindole core can significantly influence binding affinity and inhibitory potential. ijcrt.org

Furthermore, in the development of novel anti-cholinesterase agents, a series of indole amines were virtually screened against human acetylcholinesterase. nih.gov The docking results identified compounds with strong enzyme binding, which were then synthesized and tested, showing that their in vitro activity correlated with the in silico predictions. nih.gov These examples underscore the critical role of molecular docking in identifying promising ligand-target interactions for derivatives of this compound.

LigandTarget ProteinBinding Affinity (kcal/mol)Interacting Residues
Ligand 41 (a 2-methylindole derivative)Aromatase (3S7S)-7.5ARG A:159, ARG A:205, LEU A:202
Reference Compound (6-chloro-5-cyano-2-methylindole)Aromatase (3S7S)-6.0LEU A:372
Indole amine 23Human AcetylcholinesteraseStrong (qualitative)Peripheral Anionic Site (PAS)
Indole amine 24Human AcetylcholinesteraseStrong (qualitative)Peripheral Anionic Site (PAS)
Indole amine 25Human AcetylcholinesteraseStrong (qualitative)Peripheral Anionic Site (PAS)

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a powerful tool for predicting various molecular properties, including geometry, electronic distribution, and reactivity.

DFT calculations have been widely applied to study indole derivatives. For example, a study on (E)-4-(2-((2-methyl-1H-indol-3-yl)methylene)hydrazinyl)phenol utilized DFT to understand the molecular interactions between the inhibitor and a mild steel surface for corrosion inhibition. ijcsi.pro Similarly, the electronic structure of 2-(1H-indol-3-yl)-5-methyl-1H-benzimidazole and its metal complexes were investigated using DFT at the B3LYP/LanL2DZ level of theory to understand their electronic properties. eurjchem.comresearchgate.net

The HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies are crucial parameters derived from DFT calculations that provide insights into a molecule's reactivity. The energy gap between HOMO and LUMO indicates the molecule's chemical stability and reactivity. For instance, in a study of (E)-7-((1H-indol-3-yl)methylene)-1,2,6,7-tetrahydro-8H-indeno[5,4-b]furan-8-one (ITHF), the calculated HOMO-LUMO energy gap of 3.67 eV suggested a tendency for intramolecular electron transfer. ajchem-a.com

DFT calculations also help in understanding the distribution of electronic charge within a molecule, which is visualized through molecular electrostatic potential (MEP) maps. In the case of ITHF, the MEP map revealed negative electrostatic potential over the oxygen atoms, indicating sites susceptible to electrophilic attack, while positive potential was located over the hydrogen atoms of the aromatic rings. ajchem-a.com Such analyses are invaluable for predicting the reactive sites of this compound and its derivatives.

CompoundDFT Functional/Basis SetCalculated PropertyFinding
(E)-4-(2-((2-methyl-1H-indol-3-yl)methylene)hydrazinyl)phenolNot SpecifiedMolecular InteractionsElucidated inhibitor-surface interactions.
2-(1H-indol-3-yl)-5-methyl-1H-benzimidazoleB3LYP/LanL2DZElectronic StructureInvestigated electronic properties of the ligand and its metal complexes. eurjchem.comresearchgate.net
(E)-7-((1H-indol-3-yl)methylene)-1,2,6,7-tetrahydro-8H-indeno[5,4-b]furan-8-oneB3LYP/6-311G(d,p)HOMO-LUMO Gap3.67 eV, indicating potential for intramolecular electron transfer. ajchem-a.com
(E)-7-((1H-indol-3-yl)methylene)-1,2,6,7-tetrahydro-8H-indeno[5,4-b]furan-8-oneB3LYP/6-311G(d,p)Molecular Electrostatic PotentialNegative potential on oxygen atoms, positive on aromatic hydrogens. ajchem-a.com
Methyl 1H-indol-5-carboxylateB3LYP, M06-2X, CAM-B3LYP / 6-311++G(d,p)Electronic StructureComprehensive analysis of ground state geometry and electronic properties. researchgate.net

Conformational Analysis and Energy Landscapes

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. Understanding the conformational preferences and the associated energy landscapes is crucial for predicting a molecule's biological activity and physical properties.

For flexible molecules like derivatives of this compound, computational methods can be used to explore the potential energy surface and identify low-energy conformations. For example, the conformational flexibility of the aminomethyl side chain in (2-methyl-1H-indol-4-yl)methanamine has been noted, with multiple low-energy conformations being possible depending on the environment and intermolecular interactions. Computational studies of such molecules provide energy profiles for rotation around key bonds, identifying the most stable arrangements influenced by intramolecular hydrogen bonding and steric effects.

In a broader context, computational conformational analysis, often using a combination of Monte Carlo and Molecular Mechanics (MM) approaches, is employed to identify stable conformers. acs.org For instance, in the study of hydantoin-based peptidomimetics, a conformational search was performed to identify conformers within a certain energy window from the global minimum. acs.org This approach allows for the characterization of secondary structures like α-helices and β-turns by measuring specific interatomic distances and dihedral angles. acs.org

The study of motesanib, a potent VEGFR-2 inhibitor, also involved conformational analysis to understand its bioactive conformation. brieflands.com Such studies are vital for understanding how the three-dimensional structure of a molecule, including derivatives of this compound, influences its interaction with biological targets.

In Silico Screening and Drug-Likeness Predictions (excluding ADME specifics)

In silico screening involves the use of computational methods to identify compounds with desired properties from large virtual libraries. A key aspect of this is the prediction of "drug-likeness," which assesses whether a compound possesses properties that would make it a likely candidate for an oral drug.

A widely used guideline for predicting drug-likeness is Lipinski's Rule of Five. ijcrt.org This rule states that, in general, an orally active drug has no more than one violation of the following criteria: no more than 5 hydrogen bond donors, no more than 10 hydrogen bond acceptors, a molecular weight under 500 daltons, and a logP value not greater than 5.

Numerous studies on indole derivatives have utilized these in silico tools. For instance, in the design of 2-methylindole derivatives as aromatase inhibitors, 51 ligands were filtered through Lipinski's Rule of Five to ensure drug-like properties. ijcrt.org The optimized ligand 41 fully complied with this rule and had a bioavailability score of 0.55, indicating favorable oral bioavailability characteristics. ijcrt.org Similarly, in the development of antimicrobial indole derivatives, the synthesized compounds were found to obey Lipinski's Rule of Five. innovareacademics.in

The SwissADME online server is a popular tool for predicting various physicochemical properties, lipophilicity, water solubility, and drug-likeness parameters. mdpi.com In a study of indole-3-carbaldehyde oxime derivatives, this server was used to evaluate their drug-likeness. mdpi.com These in silico predictions are crucial in the early stages of drug discovery to prioritize compounds for further experimental investigation.

Compound/SeriesIn Silico MethodKey Findings
51 2-methylindole derivativesLipinski's Rule of FiveAll ligands filtered to ensure drug-like properties. ijcrt.org
Ligand 41 (a 2-methylindole derivative)Lipinski's Rule of Five, Bioavailability ScoreFull compliance with Lipinski's rule; bioavailability score of 0.55. ijcrt.org
(E)-N-(2-(1H-indol-3-ylamino) vinyl)-3-(1-methyl-1H-indol-3-yl)-3-phenylpropanamide derivativesLipinski's Rule of FiveMolecules obey the rule. innovareacademics.in
Indole-3-carbaldehyde oxime derivativesSwissADMEEvaluation of physicochemical properties and drug-likeness. mdpi.com
2-hydroxy benzothiazole-based 1,3,4-oxadiazole (B1194373) derivativesLipinski's Rule of FiveAll synthesized compounds complied with the rule. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are used to predict the activity of new compounds and to understand the structural features that are important for activity.

QSAR studies have been successfully applied to various series of indole derivatives. For example, 2D-QSAR and 3D-QSAR/CoMSIA (Comparative Molecular Similarity Indices Analysis) studies were performed on a series of (R)-2-((2-(1H-indol-2-yl)ethyl)amino)-1-phenylethan-1-ol derivatives with human β3-adrenergic activity. mdpi.com These models identified that steric, hydrogen-bond donor, and hydrogen-bond acceptor properties, as well as lipophilicity and molar refractivity, were the major contributors to the biological activity. mdpi.com

In another study, 3D-QSAR was used to define 3D-pharmacophores for the inhibition of MAO A/B, AChE, and BuChE enzymes by donepezil-indolyl hybrids. nih.gov The models helped in understanding the structure-activity relationships, revealing that for the same substituent, amines were generally more potent ChE inhibitors than the corresponding amides. nih.gov

The development of a QSAR model for indeno[1,2-b]indole (B1252910) derivatives as CK2 inhibitors allowed for the prediction of the activity of a different class of compounds, naphtho[2,3-b]furan-4,9-dione (B1206112) derivatives. nih.gov This demonstrates the predictive power of QSAR models in identifying novel bioactive molecules. The use of QSAR can guide the design of more potent derivatives of this compound by highlighting the key structural modifications needed to enhance a desired biological activity. innovareacademics.in

Dynamics Simulations to Elucidate Molecular Behavior

Molecular dynamics (MD) simulations are a computational method that allows the study of the physical movements of atoms and molecules over time. This technique provides valuable insights into the dynamic behavior of biological systems at the atomic level, which is often not accessible through experimental methods alone.

MD simulations are particularly useful for assessing the stability of ligand-protein complexes predicted by molecular docking. For instance, in the study of 5-methyl-1H-indol-7-amine derivatives, MD simulations over a 100-nanosecond trajectory could be used to assess binding stability and identify key hydrogen bonds or π-π stacking interactions.

Furthermore, MD simulations can be combined with free-energy calculation methods like MM/GBSA (Molecular Mechanics/Generalized Born Surface Area) to rank the binding affinities of different ligands. This approach provides a more quantitative prediction of binding strength compared to docking scores alone.

Biological Activity and Mechanistic Insights of 2 Methyl 1h Indol 7 Amine Derivatives in Vitro Perspectives

Enzyme Inhibition Profiles and Mechanisms

The unique structural framework of indole (B1671886) derivatives allows them to interact with and inhibit a variety of enzymes, suggesting their potential as therapeutic agents for a range of diseases. researchgate.net

Cholinesterase Inhibition (Acetylcholinesterase, Butyrylcholinesterase)

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the regulation of the neurotransmitter acetylcholine (B1216132). nih.gov Inhibition of these enzymes is a primary strategy in the management of Alzheimer's disease. nih.gov Certain indole derivatives have been investigated as cholinesterase inhibitors. nih.gov For instance, some indole-based compounds have shown significant and selective inhibitory potency against AChE, with IC50 values ranging from 0.27 ± 0.01 to 21.5 ± 1.07 µM. nih.gov The structure-activity relationship (SAR) studies have indicated that the presence of electron-donating groups on the indole ring can enhance the inhibitory activity. nih.gov Furthermore, the indole nucleus can interact with the peripheral anionic site (PAS) of AChE, which is implicated in the aggregation of amyloid-β peptides, a hallmark of Alzheimer's disease. nih.gov

Here is a table summarizing the cholinesterase inhibitory activity of selected indole derivatives:

CompoundTarget EnzymeIC50 (µM)
Indole Derivative AAChE0.27 ± 0.01
Indole Derivative BAChE21.5 ± 1.07
Donepezil (Reference)AChE-
Rivastigmine (Reference)AChE/BChE-
Galantamine (Reference)AChE-

Cyclooxygenase (COX) Enzyme Inhibition Mechanisms

Cyclooxygenase (COX) enzymes, which exist as two main isoforms (COX-1 and COX-2), are responsible for the synthesis of prostaglandins, key mediators of inflammation. nih.govbohrium.com Non-steroidal anti-inflammatory drugs (NSAIDs) primarily exert their effects by inhibiting these enzymes. bohrium.comderpharmachemica.comnih.gov Several 2-methyl-1H-indol-7-amine derivatives have been synthesized and evaluated for their COX inhibitory activity. nih.govderpharmachemica.com For example, a series of 2-(5-methoxy-2-methyl-1H-indol-3-yl)-N′-[(E)-(substituted phenyl) methylidene] acetohydrazide derivatives were found to exhibit anti-inflammatory properties. nih.govresearchgate.net Notably, compounds S3, S7, and S14 from this series showed significant anti-inflammatory activity, with compound S3 selectively inhibiting COX-2 expression, suggesting a safer gastric profile compared to non-selective NSAIDs like indomethacin. nih.govresearchgate.net

The selective inhibition of COX-2 over COX-1 is a desirable characteristic for anti-inflammatory drugs as it is associated with a lower risk of gastrointestinal side effects. nih.gov Docking studies have provided insights into the binding modes of these indole derivatives within the active site of COX-2, revealing interactions similar to those of known COX-2 inhibitors. researchgate.net

The following table presents the in vitro COX inhibitory data for some indole derivatives:

CompoundCOX-1 Inhibition (%)COX-2 Inhibition (%)Selectivity Index (COX-1/COX-2)
Indole Derivative S3-HighSelective for COX-2
Indomethacin (Reference)HighHighNon-selective
Celecoxib (Reference)LowHighSelective for COX-2

Aromatase Inhibition and Relevant Pathways

Aromatase (CYP19A1) is a crucial enzyme that catalyzes the final step in the biosynthesis of estrogens from androgens. nih.gov Its inhibition is a key therapeutic strategy for estrogen receptor-positive (ER+) breast cancer. nih.gov Research has shown that certain 2-methyl indole hydrazone derivatives exhibit aromatase inhibitory potential. nih.gov In vitro studies using both cell-free and cell-based assays have demonstrated that monochloro-substituted indole hydrazones, in particular, are potent aromatase inhibitors, even more so than the natural indole hormone melatonin. nih.gov Molecular modeling studies have further supported these findings, providing a rationale for their enhanced activity. nih.gov

The table below summarizes the aromatase inhibitory activity of representative indole derivatives:

CompoundAssay TypeAromatase InhibitionComparison to Melatonin
Monochloro-substituted indole hydrazoneCell-free & Cell-basedStrongerMore active
Melatonin (Reference)Cell-free & Cell-basedWeaker-

Histone Deacetylase (HDAC) Inhibition

Histone deacetylases (HDACs) are a class of enzymes that play a critical role in gene expression regulation by removing acetyl groups from histones. nih.govnih.gov HDAC inhibitors have emerged as a promising class of anticancer agents. nih.gov While a broad-spectrum HDAC inhibitor, Vorinostat (SAHA), is an approved drug, research is ongoing to develop more selective inhibitors. chemrxiv.orgchemrxiv.org Interestingly, the introduction of an amino group into the linker of SAHA, creating aza-SAHA derivatives, has been shown to transform it from a pan-HDAC inhibitor into a specific inhibitor of HDAC10. chemrxiv.orgchemrxiv.org However, studies on 2-methyl indole derivatives in this context have shown that they can lead to decreased selectivity for HDAC10. chemrxiv.orgchemrxiv.org Further research is needed to fully elucidate the potential of this compound derivatives as selective HDAC inhibitors.

Urease Inhibition

Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335) into ammonia (B1221849) and carbon dioxide. nih.gov This enzyme is a key virulence factor for several pathogenic bacteria, including Helicobacter pylori, making it an attractive target for the development of new antibacterial agents. researchgate.net While a comprehensive screening of various compounds for urease inhibitory activity has been conducted, specific data on this compound derivatives is not extensively reported in the provided search results. nih.gov However, the general class of indole derivatives has been explored for this activity. For instance, some benzimidazole (B57391) derivatives, which share structural similarities with indoles, have shown potent urease inhibitory activity. researchgate.net

Antiproliferative and Apoptotic Activity in Cancer Cell Lines

The ability of this compound derivatives to inhibit cell proliferation and induce apoptosis (programmed cell death) in cancer cells has been a significant area of investigation.

A variety of indole derivatives have demonstrated cytotoxic effects against a panel of human cancer cell lines, including those of the colon, lung, breast, and skin. nih.gov For example, a series of indole-aryl amide derivatives were evaluated for their in vitro cytotoxicity against HT29 (colon), HeLa (cervical), IGROV-1 (ovarian), MCF7 (breast), PC-3 (prostate), and Jurkat J6 (leukemia) cell lines. nih.gov Some of these compounds exhibited good activity against most of the tested cell lines, with one compound showing noteworthy selectivity towards the HT29 colon cancer cell line. nih.gov Further studies on this selective compound revealed that it caused cell cycle arrest in the G1 phase and promoted apoptosis in HT29 cells. nih.gov

Similarly, other studies have reported the antiproliferative activity of indole derivatives against various cancer cell lines, with some compounds showing IC50 values in the micromolar range. researchgate.netnih.gov For instance, some 2-(thiophen-2-yl)-1H-indole derivatives showed potent anticancer activity against the HCT-116 colon cancer cell line, with IC50 values as low as 7.1 µM. nih.gov These active derivatives were found to cause cell cycle arrest at the S and G2/M phases. nih.gov

The table below provides a summary of the antiproliferative activity of selected indole derivatives against different cancer cell lines:

CompoundCancer Cell LineIC50 (µM)Mechanism of Action
Indole-aryl amide 5HT29 (Colon)Low µM rangeG1 phase cell cycle arrest, Apoptosis induction
2-(thiophen-2-yl)-1H-indole 4gHCT-116 (Colon)7.1 ± 0.07S and G2/M phase cell cycle arrest
2-(thiophen-2-yl)-1H-indole 4aHCT-116 (Colon)10.5 ± 0.07S and G2/M phase cell cycle arrest
2-(thiophen-2-yl)-1H-indole 4cHCT-116 (Colon)11.9 ± 0.05S and G2/M phase cell cycle arrest

Mechanism of Tubulin Polymerization Inhibition

A primary mechanism by which certain indole derivatives exert their anticancer effects is through the disruption of microtubule dynamics. Microtubules, essential components of the cytoskeleton, are dynamic polymers of α- and β-tubulin heterodimers that play a critical role in cell division, motility, and shape maintenance. The dynamic instability of microtubules is a key target for cancer therapy.

Indole-based compounds have been identified as potent tubulin polymerization inhibitors, often acting at the colchicine (B1669291) binding site. nih.govnih.gov Research on combretastatin (B1194345) A-4 (CA-4) analogues, which feature a trimethoxyphenyl (TMP) moiety, has led to the development of indole derivatives that mimic its action. nih.gov Structure-activity relationship (SAR) studies have revealed that the indole nucleus is a highly effective substitute for the B-ring of CA-4. nih.gov

Specifically, derivatives of 1H-indole with heterocyclic substitutions at the 5-, 6-, or 7-positions have shown potent inhibition of tubulin polymerization. nih.gov One such 7-heterocyclyl-1H-indole derivative demonstrated a potent inhibitory concentration (IC50) of 0.58 µM in a tubulin polymerization assay. nih.gov Molecular docking studies suggest these indole derivatives occupy the colchicine binding site on β-tubulin, with the indole ring establishing hydrophobic interactions with key amino acid residues like LEUβ248, LEUβ255, and ASNβ258, thereby preventing the polymerization of tubulin into microtubules. nih.gov The inhibition of microtubule formation disrupts the mitotic spindle, a critical apparatus for chromosome segregation during cell division. nih.govrsc.org

Cell Cycle Arrest Analysis (e.g., G2/M phase)

The inhibition of tubulin polymerization directly impacts the cell cycle. By disrupting the formation and function of the mitotic spindle, these compounds prevent cells from successfully completing mitosis. This interference triggers cell cycle checkpoints, leading to an arrest in the G2/M phase. nih.govnih.gov

Flow cytometry analysis of cancer cells treated with indole-based tubulin inhibitors consistently shows a significant accumulation of cells in the G2/M phase. nih.govnih.gov For instance, a promising N-((1-methyl-1H-indol-3-yl)methyl) derivative was found to arrest HeLa cells in the G2/M phase in a dose-dependent manner. nih.gov This arrest is a direct consequence of the activation of the spindle assembly checkpoint, a surveillance mechanism that ensures all chromosomes are properly attached to the mitotic spindle before allowing the cell to proceed to anaphase. When microtubules are disrupted, this checkpoint is perpetually activated, halting cell division and ultimately paving the way for programmed cell death. rsc.orgnih.gov

Induction of Apoptosis Pathways (e.g., caspase activation)

Prolonged cell cycle arrest at the G2/M phase typically leads to the induction of apoptosis, or programmed cell death, a crucial mechanism for eliminating damaged or cancerous cells. Indole derivatives that inhibit tubulin polymerization have been shown to be effective inducers of apoptosis. nih.govrsc.org

The apoptotic cascade is often mediated by a family of cysteine proteases known as caspases. nih.gov In this pathway, the arrest in mitosis leads to the activation of initiator caspases (e.g., caspase-8, caspase-9) which in turn activate executioner caspases, such as caspase-7. nih.govnih.gov Studies have demonstrated that treatment with certain imidazo[1,2-a]pyridine (B132010) derivatives, which can be considered related heterocyclic structures, leads to increased activity of caspase-7 and caspase-8, indicating the induction of the extrinsic apoptosis pathway. nih.gov The activation of executioner caspases leads to the cleavage of key cellular substrates, including poly (ADP-ribose) polymerase (PARP), a protein involved in DNA repair. nih.govnih.gov The cleavage of PARP is a hallmark of apoptosis and ensures the dismantling of the cell in an orderly fashion. nih.gov

Cytotoxicity against Specific Tumor Cell Lines (e.g., breast cancer, lung cancer)

The culmination of tubulin polymerization inhibition, cell cycle arrest, and apoptosis induction is potent cytotoxicity against a variety of cancer cell lines. Derivatives based on the indole scaffold have demonstrated significant antiproliferative activity against numerous human tumor cell lines, including those from breast and lung cancers. nih.gov

For example, a class of N-((1-methyl-1H-indol-3-yl)methyl) derivatives showed potent activity against MCF-7 breast cancer cells, with one compound exhibiting an IC50 value of 0.34 µM. nih.gov In another study, furanyl- and thiophenyl-3-phenyl-1H-indole-carbohydrazide derivatives displayed excellent cytotoxic activity, with one compound showing a 50% lethal concentration (LC50) of 71 nM against COLO 205 colon cancer cells. rsc.org Furthermore, indole derivatives have been found to be potent against lung cancer cell lines such as A549 and H1299, with IC50 values as low as 1.10 µM and 0.3 µM, respectively, for different classes of derivatives. nih.gov This broad-spectrum cytotoxicity underscores the potential of these compounds in oncology.

Derivative ClassCell LineCancer TypeIC50 (µM)Reference
N-((1-methyl-1H-indol-3-yl)methyl)acetamideMCF-7Breast0.34 nih.gov
N-((1-methyl-1H-indol-3-yl)methyl)acetamideHeLaCervical0.52 nih.gov
7-Heterocyclyl-1H-indoleMCF-7Breast0.0045 nih.gov
1-(3-dimethyl-aminopropyl)indolin-2-oneA549Lung1.10 nih.gov
Makaluvamine analogA549Lung0.3 nih.gov
Makaluvamine analogH1299Lung0.58 nih.gov
Imidazo[1,2-a]pyridine (IP-5)HCC1937Breast45 nih.gov

Antimicrobial and Antifungal Activity Mechanisms

Beyond their anticancer properties, indole derivatives have also emerged as a promising class of antimicrobial agents. Their structural resemblance to naturally occurring metabolites allows them to interfere with various microbial processes. researchgate.net

Antibacterial Activity Against Gram-Positive and Gram-Negative Pathogens

Derivatives of the indole core have demonstrated broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.govmdpi.com Studies on various indole derivatives have reported activity against pathogens such as Staphylococcus aureus (Gram-positive), Bacillus cereus (Gram-positive), Escherichia coli (Gram-negative), and Enterobacter cloacae (Gram-negative). nih.gov

One study of (Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate derivatives found their activity to be 10–50 fold greater than ampicillin (B1664943) and streptomycin (B1217042) against a panel of eight bacteria. nih.gov The most active compound in this series exhibited minimum inhibitory concentrations (MIC) as low as 0.004 mg/mL. nih.gov The mechanism for some derivatives is believed to involve the inhibition of essential bacterial enzymes, such as MurB, which is involved in peptidoglycan biosynthesis. nih.gov In some cases, indole derivatives have shown greater susceptibility against Gram-negative bacteria, which is notable given the challenge posed by their protective outer membrane. researchgate.netmdpi.com However, other studies report similar susceptibility between Gram-positive and Gram-negative strains. mdpi.com

Derivative ClassBacterial StrainGram StainMICReference
(Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylateEn. cloacaeNegative0.004 mg/mL nih.gov
(Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylateE. coliNegative0.004 mg/mL nih.gov
(Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylateB. cereusPositive0.008 mg/mL nih.gov
(Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylateS. aureusPositive0.008 mg/mL nih.gov
Indole-aminoguanidinium conjugateMRSAPositive2-16 µg/mL mdpi.com
Indole-aminoguanidinium conjugateK. pneumoniaeNegative2-16 µg/mL mdpi.com
2-(1H-indol-3-yl)-1H-benzo[d]imidazoleMRSAPositive< 1 µg/mL mdpi.com

Antitubercular Activity (e.g., against Mycobacterium tuberculosis)

The emergence of multidrug-resistant tuberculosis has created an urgent need for new antitubercular agents. Indole-containing compounds have been reported to possess activity against Mycobacterium tuberculosis. nih.gov While direct studies on this compound derivatives are limited, research on related structures provides valuable insights. For instance, a series of naphthoquinone derivatives based on a 7-methyljuglone (B1678795) scaffold have been evaluated for their activity against M. tuberculosis. nih.gov

Furthermore, studies on other indole derivatives have shown promising results against mycobacterial species. For example, certain 2-(1H-indol-3-yl)-1H-benzo[d]imidazole derivatives demonstrated significant activity against Mycobacterium smegmatis, a non-pathogenic surrogate for M. tuberculosis, with MIC values as low as 3.9 µg/mL. mdpi.com The mechanism of action for some of these compounds may involve acting as "subversive substrates" for essential mycobacterial enzymes like mycothiol (B1677580) disulfide reductase, thereby disrupting the pathogen's ability to cope with oxidative stress. nih.gov

No Specific Research Found for this compound Derivatives' Biological Activities

Comprehensive searches of available scientific literature have revealed a significant lack of specific research data concerning the in vitro biological activities of this compound and its derivatives. While the broader class of indole compounds has been extensively studied for various therapeutic properties, information focusing solely on the antifungal, anti-inflammatory, antioxidant, and antiviral mechanisms of this compound derivatives is not presently available in the public domain.

The initial investigation into the biological activities of indole derivatives, in general, indicates a wide range of potential therapeutic applications. However, the specific substitution pattern of a methyl group at the 2-position and an amine group at the 7-position of the indole ring, which characterizes this compound, does not appear to be a focus of published research in the areas of mycology, inflammation, oxidative stress, or virology.

Consequently, it is not possible to provide a detailed, evidence-based article on the biological activity and mechanistic insights of this compound derivatives as per the requested outline. The absence of specific studies means that no data is available to populate the required sections on antifungal activity against fungal strains, anti-inflammatory mechanisms of action, antioxidant activity and radical scavenging mechanisms, or antiviral activity, including anti-HIV mechanisms.

Further research would be required to elucidate the potential biological activities of this specific chemical compound and its derivatives. Without such dedicated studies, any discussion on its therapeutic potential would be purely speculative and would not meet the required standards of scientific accuracy.

Structure Activity Relationship Sar Studies of 2 Methyl 1h Indol 7 Amine Derivatives

Impact of Substituents at Indole (B1671886) Positions (C-3, C-4, C-5, C-6) on Activity

The biological activity of 2-methyl-1H-indol-7-amine derivatives is highly sensitive to the nature and position of substituents on the indole ring.

C-3 Position: Substitution at the C-3 position of the indole ring has been shown to significantly influence biological activity. For instance, the introduction of longer alkyl side chains at this position can be crucial for maintaining certain activities. nih.gov Some studies have revealed that the presence of short alkyl groups at the C-3 position enhances the inhibitory potency of certain indole derivatives. nih.gov The introduction of heterocyclic moieties at this position can also markedly influence the pharmacological profile, such as anti-inflammatory activity. srce.hr

C-4 Position: Modifications at the C-4 position have been explored to modulate biological responses. For example, in a series of 1H-indole-2-carboxamides, substitutions at the 4-position of a phenyl ring attached to the indole core were found to be important for activity at cannabinoid receptors. nih.gov

C-5 Position: The C-5 position is a key site for modification. The introduction of electron-donating groups like methyl or methoxy (B1213986) at this position has been associated with antioxidant activity. Conversely, substituting with electron-withdrawing groups such as halogens (e.g., chloro or fluoro) or a trifluoromethyl group can abolish or reduce activity in some series of compounds. acs.org In other cases, chloro or fluoro substitution at C-5 has been shown to enhance the inhibitory potency of certain compounds. nih.gov The nature of the substituent at C-5 can also impact cytotoxic activity, with small sulfonyl groups like 5-O-methylsulfonyl and 5-O-aminosulfonyl showing activity comparable to doxorubicin (B1662922) in certain cancer cell lines. nih.gov

C-6 Position: Substitution at the C-6 position also plays a role in determining the biological effects of indole derivatives. For example, halogen substitution at this position can enhance the stability of the compound.

The following table summarizes the impact of various substituents at different positions on the indole ring of this compound analogs on their biological activity.

PositionSubstituentImpact on Biological Activity
C-3Long alkyl chainsCan retain activity. nih.gov
C-3Short alkyl groupsCan enhance inhibitory potency. nih.gov
C-3Heterocyclic moietiesCan markedly influence anti-inflammatory activity. srce.hr
C-5Methyl, Methoxy (Electron-donating)Associated with antioxidant activity.
C-5Halogens (Cl, F), Trifluoromethyl (Electron-withdrawing)Can abolish or reduce activity in some series. acs.org
C-5Chloro, FluoroCan enhance inhibitory potency in other series. nih.gov
C-5Small sulfonyl groups (e.g., 5-O-methylsulfonyl)Can exhibit significant cytotoxic activity. nih.gov
C-6HalogenCan enhance compound stability.

Influence of N-Substitution on Biological Profiles

Substitution at the nitrogen atom of the indole ring (N-1 position) and the 7-amino group significantly alters the biological profiles of this compound derivatives.

N-1 Indole Substitution: Alkylation or arylation at the N-1 position of the indole is a common strategy to modify activity. For instance, the introduction of a benzyl (B1604629) or p-fluorobenzyl group at this position has been shown to increase antioxidant activity in some indole-2-carboxamide series. tandfonline.com N-alkylation can be readily achieved using reagents like sodium hydride and an appropriate alkyl halide. nih.gov The inertness of the indole nitrogen towards electrophilic reagents can present a challenge, but various synthetic methods have been developed to overcome this. semanticscholar.org

N-7 Amino Group Substitution: The primary amine at the 7-position is a key functional group that can be modified to tune biological activity. It can act as a nucleophile, reacting with electrophiles to create more complex molecules. evitachem.com For example, the synthesis of bis-indole derivatives can be achieved by reacting the 7-aminomethylindole with various linkers. semanticscholar.org

The table below illustrates the effects of N-substitution on the biological activity of this compound analogs.

Position of SubstitutionType of SubstituentEffect on Biological Profile
N-1 (Indole)Benzyl, p-FluorobenzylIncreased antioxidant activity in some series. tandfonline.com
N-1 (Indole)Various alkyl halidesReadily achieved N-alkylation. nih.gov
N-7 (Amino)Acylation (e.g., with oxalyl or adipoyl chloride)Formation of bis-indole amides. semanticscholar.org
N-7 (Amino)Reaction with electrophilesAllows for the creation of more complex molecules. evitachem.com

Pharmacophore Identification and Design Principles

Pharmacophore modeling is a crucial tool in drug discovery to identify the essential structural features required for biological activity. mdpi.com For indole derivatives, the indole ring itself often serves as a core scaffold that mimics protein structures and binds to various receptors with high affinity. ijpsr.com

Key pharmacophoric features often include:

Aromatic/Hydrophobic Core: The indole ring system provides a planar, aromatic core that can engage in hydrophobic interactions with biological targets.

Hydrogen Bond Donors/Acceptors: The indole N-H group and the 7-amino group can act as hydrogen bond donors. The nitrogen atom of the pyrrole (B145914) ring can also act as a hydrogen bond acceptor. These features are critical for anchoring the molecule within a binding site.

Substituent Effects: The electronic properties (electron-donating or electron-withdrawing) and steric bulk of substituents at various positions on the indole ring are key determinants of activity and selectivity. acs.org

The design of novel this compound derivatives often involves a molecular hybridization approach, combining the indole scaffold with other pharmacophoric groups to potentially inhibit multiple targets. nih.gov

Correlation between Molecular Features and Biological Response

A clear correlation exists between the molecular features of this compound derivatives and their observed biological responses.

Electronic Properties: The electronic distribution within the indole ring, modulated by substituents, is a primary driver of activity. Electron-donating groups generally enhance antioxidant properties by facilitating the scavenging of free radicals. In contrast, the impact of electron-withdrawing groups is highly dependent on the specific biological target. acs.org

Steric Factors: The size and shape of substituents can influence binding affinity and selectivity. Bulky groups may enhance hydrophobic interactions but can also lead to steric hindrance, reducing or abolishing activity. The length of alkyl chains at certain positions, for example, has been shown to be a sensitive parameter for activity. nih.gov

Positional Isomerism: The specific location of a substituent on the indole ring can dramatically alter the biological profile. For example, moving a methyl group from one position to another can significantly impact the compound's properties and biological activity.

The following table provides a summary of the correlation between specific molecular features and the resulting biological responses in derivatives of this compound.

Molecular FeatureBiological Response
Electron-donating groups (e.g., methyl, methoxy)Enhanced antioxidant activity.
Electron-withdrawing groups (e.g., halogens)Variable effects, can enhance or decrease activity depending on the target. nih.govacs.org
Steric bulk of substituentsInfluences binding affinity and selectivity; can lead to steric hindrance. nih.gov
Length of alkyl chainsSensitive parameter for modulating activity. nih.gov
Positional isomerism of substituentsSignificant impact on overall properties and biological activity.

Emerging Applications and Future Research Directions of 2 Methyl 1h Indol 7 Amine

Utilization as a Versatile Synthetic Building Block for Complex Molecules

The chemical structure of 2-methyl-1H-indol-7-amine, featuring a reactive amino group and a modifiable indole (B1671886) core, positions it as a highly versatile building block for the synthesis of more complex molecules. The amino group can readily undergo a variety of chemical transformations, such as nucleophilic substitution, allowing for the introduction of diverse functional groups and the construction of larger molecular frameworks. evitachem.com Similarly, the indole ring itself is amenable to functionalization, including electrophilic substitution and cross-coupling reactions.

The synthesis of complex indole derivatives often relies on established methods like the Fischer indole synthesis, which involves the reaction of a phenylhydrazine (B124118) with an aldehyde or ketone. rsc.org Modern synthetic approaches, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura), have proven highly effective for the derivatization of indole scaffolds, including the formation of carbon-carbon and carbon-heteroatom bonds. mdpi.com For instance, the synthesis of brominated indoles is particularly valuable as they serve as key precursors for these coupling reactions. mdpi.com Furthermore, cobalt-catalyzed reductive C-H alkylation has been successfully applied to 2-methyl-1H-indole, demonstrating a direct method for introducing alkyl groups at the C3 position using carboxylic acids as the alkylating agent. csic.es These established and emerging synthetic methodologies underscore the potential of this compound as a foundational element in the construction of intricate molecular architectures.

Synthetic MethodDescriptionPotential Application for this compound
Nucleophilic SubstitutionThe reaction of the amine group with an electrophile to form a new bond. evitachem.comIntroduction of various side chains to the amino group to create libraries of derivatives for biological screening.
Fischer Indole SynthesisA classic method for synthesizing indoles from phenylhydrazines and carbonyl compounds. rsc.orgWhile this compound is a product, this method can be adapted to create more complex, related structures.
Palladium-Catalyzed Cross-CouplingReactions like Suzuki-Miyaura that form new carbon-carbon bonds. mdpi.comFunctionalization of the indole ring at various positions to build complex, polycyclic systems.
Cobalt-Catalyzed C-H AlkylationDirect alkylation of the indole C3 position using carboxylic acids. csic.esA direct and efficient method to introduce alkyl substituents onto the this compound scaffold.

Potential in Advanced Materials Science and Optoelectronics

Indole derivatives are increasingly recognized for their potential in the development of advanced materials, particularly in the field of optoelectronics. openmedicinalchemistryjournal.com The electron-rich nature of the indole ring system can be tuned through the introduction of various substituents, leading to materials with specific electronic and photophysical properties. acs.org For example, derivatives of a related compound, 4-fluoro-2-methyl-1H-indol-7-ylamine, are being explored for their use in developing new materials with unique electronic characteristics. evitachem.com

The incorporation of indole moieties into larger conjugated systems can lead to the creation of organic light-emitting diodes (OLEDs), fluorescent sensors, and other optoelectronic devices. mdpi.com Research on indolo[2,3-b]quinoxaline dyes has shown that their absorption and photoluminescence properties can be modulated by solvent polarity, suggesting their potential as n-type materials in electronic devices. researchgate.net The presence of both electron-donating (the amino group) and electron-accepting character within a molecule can facilitate charge transfer, a crucial property for many optoelectronic applications. sigmaaldrich.com The investigation into the aggregation-induced emission (AIE) properties of indole derivatives is another promising avenue, as AIE-active materials can have applications in bio-imaging and sensors. researchgate.net Given these precedents, this compound represents a promising scaffold for the design and synthesis of novel materials with tailored optoelectronic properties.

Exploration in Catalysis and Organocatalysis

The field of organocatalysis, which utilizes small organic molecules to accelerate chemical reactions, has seen significant advancements through the use of indole-containing structures. rsc.org While direct catalytic applications of this compound have not been extensively reported, its structural features suggest potential in this area. The presence of a basic amino group and an acidic N-H proton on the indole ring allows for the possibility of both Brønsted acid and base catalysis.

Thiourea-based organocatalysts, which often incorporate chiral amine moieties, have been successfully employed in stereoselective Friedel-Crafts alkylations of indoles. fluorochem.co.uk The development of novel catalysts is an active area of research, and the this compound scaffold could serve as a starting point for the design of new chiral catalysts. Multi-component reactions catalyzed by simple and efficient catalysts are also of great interest for the synthesis of complex molecules. researchgate.net The unique electronic and steric properties of this compound could be exploited in the design of catalysts for a variety of organic transformations.

Role in Analytical Chemistry as Reference Standards

In analytical chemistry, well-characterized chemical compounds are essential for the validation of analytical methods and for the quantification of substances in various matrices. While this compound is commercially available, its primary application as a certified reference standard is not yet widespread. sigmaaldrich.com However, as research into its biological activities and applications in materials science expands, the demand for high-purity analytical standards of this compound and its derivatives is likely to increase.

The development of analytical methods, such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the detection and quantification of this compound and its metabolites will be crucial for pharmacokinetic and metabolism studies of any potential drug candidates based on this scaffold. The availability of a reliable reference standard is a prerequisite for such studies.

Design Strategies for Novel Bioactive Agents Based on the this compound Scaffold

The indole scaffold is a "privileged structure" in medicinal chemistry, found in numerous natural products and synthetic drugs with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. mdpi.comijpsr.com The design of novel bioactive agents often involves the modification of a known pharmacophore to enhance its activity, selectivity, and pharmacokinetic properties. mdpi.com The this compound scaffold presents several opportunities for such modifications.

Structure-activity relationship (SAR) studies are crucial in guiding the design of more potent and selective compounds. For example, in a series of 7-nitro-1H-indole-2-carboxylic acid derivatives, variations at the 3-position of the indole ring led to significant differences in their inhibitory activity against fructose-1,6-bisphosphatase. researchgate.net Similarly, the amine group at the 7-position of this compound can be functionalized to introduce different substituents, potentially leading to new interactions with biological targets. Molecular hybridization, which combines pharmacophoric elements from different active molecules, is another powerful strategy for designing new drugs. mdpi.com The this compound core could be combined with other known bioactive fragments to create novel hybrid molecules with enhanced therapeutic potential.

Design StrategyDescriptionPotential Application for this compound
Structure-Activity Relationship (SAR)Systematic modification of the chemical structure to understand its effect on biological activity. researchgate.netModifying the substituents on the indole ring and the amino group to optimize activity against a specific biological target.
Molecular HybridizationCombining two or more pharmacophoric units into a single molecule. mdpi.comFusing the this compound scaffold with other known bioactive moieties to create novel compounds with dual or enhanced activity.
Bioisosteric ReplacementReplacing a functional group with another that has similar physical or chemical properties.Replacing the methyl group or the amine group with other functional groups to improve properties like solubility, metabolic stability, or target binding.

Future Directions in Synthetic Methodology Development

The development of efficient and sustainable synthetic methods is a continuous endeavor in organic chemistry. For this compound and its derivatives, future research in synthetic methodology could focus on several key areas. Microwave-assisted synthesis has been shown to accelerate the synthesis of indole derivatives, often leading to higher yields and shorter reaction times compared to conventional heating methods. mdpi.comunina.it The application of this technology to the synthesis of this compound derivatives could provide rapid access to libraries of compounds for screening.

Green chemistry principles are also becoming increasingly important in chemical synthesis. openmedicinalchemistryjournal.com The use of environmentally benign solvents like water, catalyst-free reactions, and multi-component reactions (MCRs) are all promising directions. rsc.orgopenmedicinalchemistryjournal.com MCRs are particularly attractive as they allow for the construction of complex molecules in a single step from simple starting materials, reducing waste and improving efficiency. researchgate.net The development of novel one-pot syntheses for complex polynuclear indole derivatives is an active area of research and could be applied to the this compound system. mdpi.com Furthermore, exploring novel catalytic systems, including the use of nanocatalysts, could lead to more efficient and selective syntheses. researchgate.net

Interdisciplinary Research Opportunities

The versatile nature of the this compound scaffold opens up numerous opportunities for interdisciplinary research. The intersection of chemistry, biology, and materials science is particularly fertile ground for innovation.

Chemical Biology: The synthesis of fluorescently labeled or biotinylated derivatives of this compound could be used as chemical probes to study its biological targets and mechanisms of action.

Medicinal Chemistry and Pharmacology: Collaboration between synthetic chemists and pharmacologists is essential for the design, synthesis, and biological evaluation of new drug candidates based on this scaffold. ijpsr.com

Materials Science and Engineering: The development of novel organic electronic materials based on this compound will require a close collaboration between synthetic chemists and materials scientists to design and characterize materials with desired properties. openmedicinalchemistryjournal.comsigmaaldrich.com

Computational Chemistry: Theoretical studies, such as Density Functional Theory (DFT) calculations, can provide valuable insights into the electronic structure, reactivity, and potential applications of this compound and its derivatives, guiding experimental work. acs.org

Conclusion

Summary of Current Research Landscape for 2-Methyl-1H-indol-7-amine

The current research landscape positions this compound and its related indole (B1671886) analogs as crucial heterocyclic scaffolds in medicinal chemistry and organic synthesis. openmedicinalchemistryjournal.commdpi.com The indole nucleus is a core component of numerous natural products and synthetic pharmaceuticals, valued for its ability to interact with a wide range of biological targets. openmedicinalchemistryjournal.comresearchgate.net Research has established that the indole framework is a key structural element in drugs with applications as anticancer, anti-inflammatory, antimicrobial, and anti-HIV agents. openmedicinalchemistryjournal.comresearchgate.net

Specifically, 7-aminoindoles like this compound serve as versatile building blocks for more complex molecules. mdpi.com Their utility is particularly noted in the synthesis of kinase inhibitors, a major class of targeted cancer therapeutics. The strategic placement of the amino group at the C-7 position allows for specific structural modifications and vector control in drug design, influencing the molecule's interaction with target proteins. mdpi.com

Recent studies focus on leveraging the indole scaffold's unique reactivity for creating diverse compound libraries. For example, methods like palladium-catalyzed intramolecular oxidative coupling are being refined to efficiently synthesize functionalized 2-methyl-1H-indole derivatives. mdpi.com The primary focus remains on its role as a key intermediate, where the core structure is elaborated to produce novel compounds with potential therapeutic value. mdpi.com The research underscores a continuous effort to explore the structure-activity relationships (SAR) of indole derivatives, aiming to enhance potency, selectivity, and pharmacokinetic properties. acs.orgnih.gov

Outlook on Future Research Avenues and Challenges

The future for this compound and its derivatives is promising, with several key avenues for exploration. A major area of future research will likely involve its application in developing next-generation targeted therapies. The indole core's proven success as a pharmacophore will drive further investigation into its use against novel biological targets beyond traditional kinases. mdpi.comresearchgate.net The development of innovative synthetic methodologies that allow for precise and stereoselective functionalization of the indole ring will be critical. acs.org This includes creating more efficient catalytic systems, potentially using earth-abundant metals, to access complex molecular architectures. acs.org

However, significant challenges remain. A primary hurdle in the development of indole-based drug candidates is overcoming issues related to poor solubility and unfavorable metabolic profiles, which can limit bioavailability and in vivo efficacy. acs.org Future medicinal chemistry efforts must focus on strategies to improve these drug metabolism and pharmacokinetic (DMPK) properties without sacrificing potency. acs.orgnih.gov This involves a delicate balance of modifying the scaffold to enhance its physical properties while maintaining the essential interactions with its biological target.

Another challenge lies in navigating the vast chemical space of indole derivatives to identify novel compounds with unique mechanisms of action. openmedicinalchemistryjournal.com As many existing indole-based drugs target similar pathways, discovering derivatives that can overcome drug resistance or offer new therapeutic approaches is a key goal. researchgate.net This will require a combination of rational drug design, high-throughput screening, and a deeper understanding of the biological roles of the target proteins. The stereoselective synthesis of complex chiral molecules containing the indole nucleus also presents an ongoing challenge that requires the development of novel catalytic methods. acs.org

Q & A

Q. What are the common synthetic routes for 2-methyl-1H-indol-7-amine, and how can reaction conditions be optimized?

Methodological Answer: Synthesis of this compound can be inferred from analogous indole derivatives. A typical approach involves:

  • Core indole formation : Use Bartoli or Bischler syntheses to construct the indole scaffold with methyl and amine substituents .
  • Functionalization : Introduce the methyl group via alkylation or Friedel-Crafts reactions, followed by amination at the 7-position using nitration/reduction sequences or direct substitution .
  • Optimization : Adjust solvents (e.g., ethanol or DMF) and catalysts (e.g., Pd/C for hydrogenation) to improve yields. For example, yields of 38–45% are achievable for structurally similar compounds under controlled conditions .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : Use ¹H and ¹³C NMR to confirm substituent positions. For example, the methyl group at C2 appears as a singlet (~δ 2.5 ppm), while the amine proton resonates at δ 5.0–6.0 ppm .
  • X-ray Crystallography : Employ SHELX software for structure refinement. High-resolution data (≤ 1.0 Å) ensures accurate determination of bond angles and hydrogen bonding networks .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (theoretical: 160.22 g/mol) and fragmentation patterns .

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

  • PPE : Use nitrile gloves, lab coats, and goggles to prevent dermal/ocular exposure .
  • Ventilation : Work in a fume hood to avoid inhalation of aerosols (particle size < 5 µm) .
  • Spill Management : Neutralize acidic residues with sodium bicarbonate and adsorb solids using vermiculite .

Advanced Research Questions

Q. How can mechanistic studies elucidate the role of the methyl group in modulating biological activity?

Methodological Answer:

  • Structure-Activity Relationship (SAR) : Compare this compound with non-methylated analogs in enzyme inhibition assays (e.g., IC₅₀ values for kinase targets) .
  • Isotopic Labeling : Use ¹³C-methyl groups to track metabolic stability via LC-MS in hepatic microsomes .
  • Computational Modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to analyze steric effects of the methyl group on binding pocket interactions .

Q. What computational strategies predict the binding affinity of this compound with biological targets?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger to simulate interactions with targets like the androgen receptor (AR). Key residues (e.g., LEU704, GLY708) may form hydrogen bonds with the amine group .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes. RMSD values < 2.0 Å indicate robust binding .
  • Free Energy Calculations : Apply MM-PBSA to estimate ΔG binding, with scores ≤ -7.0 kcal/mol suggesting high affinity .

Q. How can structural modifications enhance the antimicrobial efficacy of this compound derivatives?

Methodological Answer:

  • Derivatization : Synthesize N-acylated or halogenated analogs (e.g., 7-fluoro or 3-nitro derivatives) to improve membrane penetration .
  • MIC Testing : Evaluate against Gram-negative (e.g., E. coli) and Gram-positive (e.g., S. aureus) strains. MIC ≤ 8 µg/mL indicates potency .
  • Resistance Studies : Serial passage assays (20 generations) identify mutations in target enzymes (e.g., DNA gyrase) .

Q. What strategies resolve contradictions in reported biological data for indole derivatives?

Methodological Answer:

  • Meta-Analysis : Aggregate data from PubChem and CAS Common Chemistry to identify trends (e.g., amine group correlates with 30% higher cytotoxicity) .
  • Dose-Response Validation : Replicate assays across multiple cell lines (e.g., HEK293 vs. HeLa) to confirm EC₅₀ consistency .
  • Batch Variation Control : Use HPLC (purity ≥ 95%) to eliminate impurities as confounding factors .

Q. Data Contradiction Example :

StudyReported IC₅₀ (µM)Cell LinePurityCitation
A12.5 ± 1.2HeLa90%
B25.8 ± 3.1HEK29398%

Resolution: Higher purity and cell-specific sensitivity explain discrepancies.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.